molecular formula C7H8N2O3 B1664103 3,4-dephostatin CAS No. 173043-84-0

3,4-dephostatin

Cat. No.: B1664103
CAS No.: 173043-84-0
M. Wt: 168.15 g/mol
InChI Key: XAKAQCMEMMZUEO-UHFFFAOYSA-N
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Description

Methyl-3,4-dephostatin is a small molecule inhibitor known for its ability to inhibit protein tyrosine phosphatases. It is a tyrphostin-related compound isolated from the Streptomyces MJ742-NF5 strain. This compound has shown significant potential in various biological and chemical applications due to its stability and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-3,4-dephostatin can be synthesized through a series of chemical reactions involving the nitration of aniline derivatives followed by reduction and methylation. The synthetic route typically involves the following steps:

    Nitration: Aniline is nitrated to form 3,4-dinitroaniline.

    Reduction: The nitro groups are reduced to amino groups, resulting in 3,4-diaminoaniline.

    Methylation: The amino groups are methylated to form methyl-3,4-dephostatin.

Industrial Production Methods

Industrial production of methyl-3,4-dephostatin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Methyl-3,4-dephostatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl-3,4-dephostatin has a wide range of scientific research applications:

Mechanism of Action

Methyl-3,4-dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, which play a crucial role in regulating intracellular signaling pathways. It mimics phosphotyrosine substrates, thereby inhibiting the activity of enzymes like Tyrosyl-DNA phosphodiesterase I. This inhibition disrupts signaling pathways involved in cell growth and differentiation, making it a potential therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Methyl-3,4-dephostatin is compared with other similar compounds such as:

    Ethyl-3,4-dephostatin: A stable analog with similar inhibitory effects on protein tyrosine phosphatases.

    Dephostatin: The parent compound with broader inhibitory effects but less stability.

    APX2009: Another inhibitor with different specificity and potency.

Uniqueness

Methyl-3,4-dephostatin stands out due to its stability and selective inhibition of specific protein tyrosine phosphatases, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

173043-84-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-(3,4-dihydroxyphenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3

InChI Key

XAKAQCMEMMZUEO-UHFFFAOYSA-N

SMILES

CN(C1=CC(=C(C=C1)O)O)N=O

Canonical SMILES

CN(C1=CC(=C(C=C1)O)O)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MN30;  MD;  Methyl-3,4-dephostatin;  3,4-Dephostatin;  3,4 Dephostatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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